molecular formula C6H14O2 B103353 Peroxide, bis(1-methylethyl) CAS No. 16642-57-2

Peroxide, bis(1-methylethyl)

Cat. No. B103353
CAS RN: 16642-57-2
M. Wt: 118.17 g/mol
InChI Key: NFPBWZOKGZKYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peroxide, bis(1-methylethyl), also known as diisopropyl peroxide, is a chemical compound with the molecular formula C6H14O2. It is a colorless and highly reactive organic peroxide that is widely used in various industrial applications.

Mechanism Of Action

The mechanism of action of Peroxide, bis(1-methylethyl) peroxide involves the generation of free radicals through homolytic cleavage of the O-O bond. The generated free radicals can then initiate a chain reaction, leading to the formation of various organic compounds. The high reactivity of Peroxide, bis(1-methylethyl) peroxide makes it an effective radical initiator in various polymerization and oxidation reactions.

Biochemical And Physiological Effects

Diisopropyl peroxide is highly reactive and can cause severe irritation and burns upon contact with skin or eyes. It is also a potent respiratory irritant and can cause respiratory distress if inhaled in high concentrations. The biochemical and physiological effects of Peroxide, bis(1-methylethyl) peroxide on living organisms are not well studied, and further research is needed to understand its potential toxicity and health effects.

Advantages And Limitations For Lab Experiments

Diisopropyl peroxide is a highly reactive and versatile compound that can be used as a radical initiator in various polymerization and oxidation reactions. Its high reactivity and low cost make it an attractive alternative to other radical initiators such as azobisisobutyronitrile (AIBN). However, the high reactivity of Peroxide, bis(1-methylethyl) peroxide also makes it potentially hazardous to handle, requiring careful control of temperature and pressure to ensure safe and optimal use.

Future Directions

For research could include the development of new synthesis methods, the investigation of its potential health effects, and the exploration of its use in new applications such as catalysis and nanotechnology.
In conclusion, Peroxide, bis(1-methylethyl) peroxide is a highly reactive and versatile organic peroxide that has numerous applications in industrial and scientific research. Its potential uses and limitations are still being explored, and further research is needed to fully understand its properties and potential health effects.

Synthesis Methods

Diisopropyl peroxide is typically synthesized by the reaction of hydrogen peroxide with Peroxide, bis(1-methylethyl) ether in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a free radical mechanism, resulting in the formation of Peroxide, bis(1-methylethyl) peroxide and water. The synthesis process is highly exothermic and requires careful control of temperature and pressure to ensure optimal yield and purity.

Scientific Research Applications

Diisopropyl peroxide has been extensively studied for its potential applications in organic synthesis, polymerization, and oxidation reactions. It is commonly used as a radical initiator in various polymerization reactions, such as the synthesis of polyethylene and polystyrene. Additionally, it can be used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes or ketones.

properties

CAS RN

16642-57-2

Product Name

Peroxide, bis(1-methylethyl)

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

2-propan-2-ylperoxypropane

InChI

InChI=1S/C6H14O2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3

InChI Key

NFPBWZOKGZKYRE-UHFFFAOYSA-N

SMILES

CC(C)OOC(C)C

Canonical SMILES

CC(C)OOC(C)C

Other CAS RN

16642-57-2

Origin of Product

United States

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